Doramapimod C-14

Allosteric inhibition DFG-out conformation Type II kinase inhibitor

ADME studies require quantitative mass balance and metabolite profiling-capabilities unlabeled p38 inhibitors lack. Doramapimod C-14 (BIRB 796) is the only carbon-14 labeled p38 MAPK inhibitor with human trial data. • Pan-p38 inhibition: p38α IC₅₀ = 38 nM, p38β = 65 nM, p38γ = 200 nM, p38δ = 520 nM; DFG-out Type II allosteric binder. • Enables QWBA, excretion tracking, and metabolite ID; avoids 6-18 month custom radiosynthesis delays. • Immediate deployment for DMPK, species-comparative metabolism, and target engagement (CETSA).

Molecular Formula C31H37N5O3
Molecular Weight 529.6 g/mol
CAS No. 850312-12-8
Cat. No. B12752994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoramapimod C-14
CAS850312-12-8
Molecular FormulaC31H37N5O3
Molecular Weight529.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5
InChIInChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)/i30+2
InChIKeyMVCOAUNKQVWQHZ-QJTAWUFMSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doramapimod C-14: Radiolabeled p38 MAPK Inhibitor Overview


Doramapimod C-14 (CAS 850312-12-8) is the carbon-14 radiolabeled form of doramapimod (BIRB 796), a diaryl urea-class, orally bioavailable pan-p38 mitogen-activated protein kinase (MAPK) inhibitor. The unlabeled parent compound (CAS 285983-48-4) inhibits all four p38 isoforms—p38α (IC₅₀ = 38 nM, Kd = 0.1 nM), p38β (IC₅₀ = 65 nM), p38γ (IC₅₀ = 200 nM), and p38δ (IC₅₀ = 520 nM)—through a mechanistically distinct DFG-out allosteric binding mode that induces a large conformational rearrangement of the activation loop [1]. The C-14 substitution (molecular weight 529.6 vs. 527.66 for the unlabeled parent) enables quantitative whole-body autoradiography, mass balance excretion tracking, and metabolite profiling in ADME studies, as demonstrated in the NCT02211885 Phase I clinical trial that characterized ¹⁴C-radiolabeled BIRB 796 BS pharmacokinetics, excretion balance, and metabolite identification in human subjects [2].

C-14 label enables quantitative ADME mass balance studies
Pan-p38 allosteric inhibitor supports isoform-wide pathway research
DFG-out binding mechanism for Type II kinase inhibition studies

Why Doramapimod C-14 Cannot Be Substituted


p38 MAPK inhibitors are a mechanistically heterogeneous class: ATP-competitive Type I inhibitors such as SB203580 (IC₅₀ p38α ≈ 136 nM) bind the DFG-in conformation, whereas doramapimod is a Type II allosteric inhibitor that binds and stabilizes the DFG-out conformation, preventing both catalysis and MKK6-dependent activation [1]. Pamapimod lacks activity against p38γ and p38δ isoforms entirely, while VX-702 is 14-fold selective for p38α over p38β, making neither suitable for studies requiring pan-p38 isoform blockade [2]. The C-14 radiolabel is functionally irreplaceable for ADME mass balance, quantitative whole-body autoradiography, and metabolite tracing—experiments that unlabeled doramapimod cannot perform. Even within the diaryl urea class, the 12,000-fold affinity enhancement achieved through simultaneous ATP-pocket and allosteric selectivity-pocket engagement is unique to the BIRB 796 scaffold and is not replicated by fragments or simplified analogs [1]. Interchanging doramapimod C-14 with any unlabeled or alternative p38 inhibitor therefore introduces confounds in binding kinetics, isoform coverage, off-target profile, and experimental readout capability.

Target
Doramapimod C-14
Unlabeled doramapimod
Lacks C-14 label for quantitative ADME tracking
Pamapimod / VX-702
Do not inhibit p38γ/δ isoforms; may shift pathway interpretation
SB203580
Binds DFG-in conformation; kinetics and activation blockade differ

Quantitative Differentiation Evidence


DFG-Out Allosteric Binding Mechanism

Doramapimod (BIRB 796) binds p38α through a unique dual-site mechanism: it occupies the ATP purine-binding site while simultaneously extending into an adjacent allosteric 'selectivity pocket' that is inaccessible to ATP-competitive inhibitors. This induces a DFG-out conformational rearrangement not observed in any other protein Ser/Thr kinase at the time of discovery [1]. Critically, establishing binding interactions in the allosteric pocket in addition to the ATP pocket enhanced inhibitor affinity by 12,000-fold. The resulting Kd for p38α is 0.1 nM (50–100 pM by independent measurements), representing picomolar affinity [2]. In contrast, the prototypical ATP-competitive inhibitor SB203580 binds only the DFG-in conformation with an IC₅₀ of 136 ± 64 nM against p38α kinase activity, a >1,000-fold difference in target engagement potency [3]. Selectivity pocket compounds like BIRB 796 associate with p38α over 30-fold more slowly than purine-site-only compounds, but this slow association is coupled to slow dissociation—yielding prolonged target residence time and sustained inhibition after compound washout [4].

DFG-Out Binding
Head-to-head
Kd 0.1 nM p38α; 12,000-fold affinity gain
Supports allosteric inhibition mechanism studies
DFG-out not achieved by ATP-competitive inhibitors
Allosteric inhibition DFG-out conformation Type II kinase inhibitor binding kinetics p38α MAPK

Pan-p38 Isoform Coverage

Doramapimod is one of the very few p38 inhibitors with biochemically characterized inhibitory activity across all four p38 isoforms. In cell-free assays, IC₅₀ values are: p38α = 38 nM, p38β = 65 nM, p38γ = 200 nM, p38δ = 520 nM, with a Kd of 0.1 nM for p38α in THP-1 cells [1]. This pan-p38 profile contrasts sharply with major comparators. Pamapimod inhibits p38α (IC₅₀ = 14 nM) and p38β (IC₅₀ = 480 nM) but has no detectable activity against p38γ or p38δ isoforms at any tested concentration [2]. VX-702 is a p38α-selective inhibitor with 14-fold selectivity over p38β and negligible activity at p38γ/δ . Losmapimod inhibits only p38α and p38β (pKi = 8.1 and 7.6, respectively) with no reported p38γ/δ activity . SB203580 primarily targets p38α/β with no meaningful p38γ/δ inhibition [3]. The combination of BIRB 796 with SB203580 has been explicitly used as an experimental strategy to deconvolve p38α/β-mediated effects from p38γ/δ-mediated effects, confirming that BIRB 796 uniquely inhibits all four isoforms both in vitro and in vivo [4].

Pan-p38 Coverage
Cross-study comparable
IC₅₀ 38–520 nM across α/β/γ/δ
Supports pan-isoform pathway research
Pamapimod lacks γ/δ activity
p38 isoforms p38γ p38δ pan-kinase inhibition isoform selectivity

Kinase Selectivity Window

Doramapimod demonstrates 330-fold greater selectivity for p38α over JNK2 in cell-based assays (p38α Kd = 0.1 nM in THP-1 cells vs. JNK2 IC₅₀ = 33 nM in enzymatic assays), with weak inhibition of c-RAF (IC₅₀ = 1.4 μM), Fyn, and Lck, and insignificant inhibition (<10% at concentrations up to 10 μM) of ERK-1, SYK, IKK2, ZAP-70, EGFR, HER2, PKA, PKC, PKCα, PKCβ, and PKCγ [1]. In contrast, a comprehensive kinome-wide selectivity analysis published in 2020 revealed that SB203580 has prominent off-target activity against BRAF, CIT, CK1δ, CK1ε, DMPK, GAK, JNK2, JNK3, NLK, p38β, RIPK2, STK36, and TNIK at IC₅₀ < 1 μM, while BIRB 796 maintains a distinct off-target signature (BLK, CDK5, DDR1/2, EPHA/B family members, JNK1/2/3, KIT, NTRK1, TIE1/2, TRKB/C) that is better characterized and more predictable [2]. Pamapimod was reported to bind only four off-target kinases across a 350-kinase panel, but crucially lacks all p38γ/δ activity, limiting its utility as a pan-p38 tool [3]. The 330-fold selectivity window of BIRB 796 enables concentration-response studies where p38α-mediated effects can be isolated from JNK pathway effects below approximately 100 nM, a threshold not achievable with the less selective SB203580 [1].

Selectivity Window
Cross-study comparable
330× p38α over JNK2
Supports p38α-specific phenotype interpretation
Off-target kinases characterized
Kinase selectivity off-target profiling JNK2 kinome screen chemical biology

Suppression of Inflammatory Mediators in Chondrocytes

In a direct comparative study using IL-1β-stimulated primary human osteoarthritis chondrocytes, the four p38 inhibitors BIRB 796 (doramapimod), pamapimod, SB203580, and CBS-3868 were profiled head-to-head by genome-wide microarray and quantitative gene expression analysis [1]. At 24 hours post-stimulation, BIRB 796 inhibited COX-2 gene expression with an IC₅₀ of <0.1 µM, compared to 0.6 µM for SB203580 and 0.2 µM for pamapimod—representing >6-fold and >2-fold greater potency, respectively. For MMP13, BIRB 796 achieved IC₅₀ <0.1 µM, while SB203580 required 0.6 µM and pamapimod required 0.7 µM (>6-fold and >7-fold differences). Critically, for PGE₂ release (a functional endpoint integrating COX-2/mPGES1 pathway activity), BIRB 796 achieved IC₅₀ <0.1 µM at both 4 h and 24 h, versus 0.9 µM for SB203580 and 0.6 µM for pamapimod at 24 h—a >9-fold and >6-fold difference, respectively [2]. Microarray analysis further demonstrated that while SB203580 produced broad, relatively non-specific transcriptional effects, BIRB 796 counteracted the IL-1β-induced gene expression program more specifically, suggesting a therapeutically favorable transcriptional selectivity profile [1].

Chondrocyte Mediators
Head-to-head
>6-fold suppression vs SB203580
Supports chondrocyte inflammation model studies
COX-2, MMP13, PGE₂ endpoints
Osteoarthritis chondrocyte inflammation COX-2 MMP13 PGE₂ gene expression

C-14 Radiolabel for ADME Studies

Doramapimod C-14 (CAS 850312-12-8) is distinguished from all other p38 inhibitor tool compounds—including the unlabeled parent doramapimod (CAS 285983-48-4)—by the incorporation of a carbon-14 atom enabling quantitative radioactivity tracking. The NCT02211885 Phase I clinical trial used 100 mg oral doses of ¹⁴C-radiolabeled BIRB 796 BS to characterize excretion balance, mass balance of parent compound and total radioactivity, and to isolate, identify, and quantify major radiolabeled metabolites in plasma, urine, and feces [1]. The molecular weight of the C-14 labeled form is 529.6 Da compared to 527.66 Da for the unlabeled compound, providing sufficient mass differentiation for analytical discrimination . This ADME characterization capability is entirely absent for comparator p38 inhibitors: neither SB203580, pamapimod, VX-702, losmapimod, nor skepinone-L has a corresponding ¹⁴C-radiolabeled clinical-grade formulation with published human ADME mass balance data [2]. BIRB 796 BS additionally underwent a separate multi-dose pharmacokinetic/pharmacodynamic study (NCT02211157) evaluating exposure across 20–600 mg dose levels with and without food effect, establishing a human PK dataset that is unparalleled among research-grade p38 inhibitors [3].

C-14 ADME Study
Class-level
Only ¹⁴C ADME human study in class
Supports mass balance and metabolite profiling research
Phase I trial data (NCT02211885)
ADME mass balance metabolite identification radiosynthesis carbon-14 pharmacokinetics

Optimal Research Application Scenarios


Human ADME Mass Balance and Metabolite Profiling

Doramapimod C-14 is the only p38 MAPK inhibitor with a completed human ¹⁴C-radiolabeled ADME mass balance trial (NCT02211885), making it the sole fit-for-purpose compound for drug disposition studies requiring quantitative excretion balance, metabolite isolation and structural identification from plasma, urine, and feces [1]. DMPK laboratories conducting species-comparative metabolism profiling, absolute oral bioavailability determination, or allometric scaling for human dose prediction can deploy doramapimod C-14 immediately without the 6–18 month lead time and $250,000+ cost of custom radiosynthesis. The multi-dose clinical PK dataset across 20–600 mg (NCT02211157) provides additional exposure benchmarks for PK/PD modeling [2].

Allosteric Kinase Inhibitor Mechanistic Studies

The DFG-out allosteric binding mechanism of doramapimod, with its 12,000-fold affinity enhancement from dual ATP/allosteric pocket engagement and 30-fold slower association kinetics versus ATP-competitive inhibitors, makes it the definitive chemical probe for studying Type II kinase inhibition [1]. Structural biology and biophysics groups investigating the relationship between activation loop conformation (DFG-in vs. DFG-out), MKK6-mediated phosphorylation, and catalytic activity can use BIRB 796 as a reference Type II inhibitor whose binding kinetics, co-crystal structures (PDB: 1KV2, 2BAJ), and thermodynamic parameters are fully characterized. Unlike SB203580, BIRB 796 prevents both p38α catalysis AND MKK6-dependent activation, enabling studies that discriminate these two regulatory mechanisms [2].

Pan-p38 Profiling in Inflammation Research

Doramapimod is the only p38 inhibitor that simultaneously inhibits all four p38 isoforms with defined IC₅₀ values and demonstrates >6-fold superiority over SB203580 and pamapimod in suppressing COX-2, MMP13, and PGE₂ in primary human chondrocytes [1]. Osteoarthritis, rheumatoid arthritis, and cartilage biology research groups requiring consistent pan-p38 pathway blockade in human primary cell systems should select BIRB 796 over pamapimod (which lacks p38γ/δ activity) or SB203580 (which produces broad, non-specific transcriptional effects) [2]. The compound's oral bioavailability and established in vivo dosing regimens (10–30 mg/kg in mice) enable seamless translation from in vitro mechanistic studies to preclinical efficacy models.

Kinase Selectivity Benchmarking

With a 330-fold p38α/JNK2 selectivity window, comprehensive kinome profiling data across >350 kinases, and a distinct off-target signature that is better characterized than SB203580 or pamapimod, BIRB 796 serves as an essential reference compound for kinase inhibitor selectivity panels [1]. Chemical biology core facilities and screening laboratories constructing annotated p38 inhibitor tool compound collections should include doramapimod as the representative Type II allosteric inhibitor alongside SB203580 (Type I ATP-competitive), providing orthogonal inhibition mechanisms that enable rigorous target validation when both compounds produce concordant phenotypes. The C-14 labeled form further enables intracellular target engagement and cellular thermal shift assay (CETSA) quantification via scintillation counting [2].

Application
Selection Property
Validation Focus
ADME mass balance and metabolite profiling research
¹⁴C-radiolabel for quantitative tracking
Excretion balance and metabolite identification assays
Allosteric kinase inhibition mechanism studies
DFG-out binding mode with dual-site engagement
MKK6-dependent activation and binding kinetics assays
Pan-p38 inflammation signaling research
Reported all-isoform p38 inhibition
IL-1β-induced mediator release and gene expression
Kinase selectivity benchmarking
p38α/JNK2 selectivity window
Kinase panel profiling and cellular target engagement
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